N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide
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Overview
Description
“N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide” is a compound that is part of a series of benzofuran derivatives . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .
Synthesis Analysis
The synthesis of benzofuran derivatives has been performed . In one method, 1-(Benzofuran-2-yl)ethan-1-one was refluxed for 2 hours with hydrazine hydrate 99% . The white precipitate was then filtered .Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been confirmed using 1 H-NMR, 13 C-NMR, elemental analysis, and IR . The cation contains nearly planar benzofuran and fluorophenyl ring systems .Chemical Reactions Analysis
Benzofuran derivatives have shown potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia . In acute infections, benzofuran revealed anti-infective properties against microorganisms like viruses, bacteria, and parasites .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are distinguished by multiple physicochemical characteristics and versatile features . The chemical structure is composed of fused benzene and furan rings .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide, have shown strong anti-tumor activities . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Activity
Benzofuran derivatives have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacteria . This makes them potential candidates for the development of new antimicrobial agents .
Anti-Oxidative Activity
Benzofuran compounds have also been found to possess anti-oxidative activities . This property could be beneficial in the treatment of diseases caused by oxidative stress .
Anti-Viral Activity
Some benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has been found to have anti-hepatitis C virus activity .
Inhibition of AKT Signaling Pathway
Certain benzofuran derivatives have been found to inactivate the serine-threonine kinase (AKT) signaling pathway, which plays a crucial role in cellular survival and apoptosis . This could potentially be used in the treatment of diseases where this pathway is dysregulated, such as cancer .
Broad Range of Clinical Uses
Benzofuran derivatives, including N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide, have a broad range of clinical uses due to their diverse pharmacological activities . This includes potential applications in the treatment of diseases such as hepatitis C, cancer, and bacterial infections .
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . For example, some benzofuran derivatives have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .
Biochemical Pathways
For instance, some benzofuran derivatives have been found to inhibit the production of pro-inflammatory cytokines, playing a role in anti-inflammatory treatment .
Pharmacokinetics
Its elimination was fast, and enterohepatic circulation was observed in rats .
Result of Action
For example, BPAP has been shown to have neuroprotective and memory stimulatory effects similar to those of deprenyl but without the ability to inhibit the MAO-B enzyme .
Action Environment
For example, changes in lifestyle and environmental factors have been linked to the increased prevalence of chronic diseases such as cancer .
Future Directions
Benzofuran derivatives have attracted attention due to their biological activities and potential applications as drugs . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .
properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O2S/c19-13-7-3-2-6-12(13)17(22)21-18-20-14(10-24-18)16-9-11-5-1-4-8-15(11)23-16/h1-10H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRJTKURSNBWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide |
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